Cis-benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride
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Overview
Description
Cis-benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol . It is primarily used in research and development within the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a pyrrolidine ring and a benzyl carbamate group, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through various methods, including the reaction of 4-methylpyrrolidine with benzyl chloroformate.
Carbamate Formation: The next step involves the formation of the carbamate group by reacting the pyrrolidine derivative with benzyl chloroformate under basic conditions.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the carbamate with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Cis-benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Cis-benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can act as a ligand for certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Cis-benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride can be compared with other similar compounds, such as:
Benzyl ((4-pyrrolidinyl)methyl)carbamate hydrochloride: Similar structure but lacks the methyl group on the pyrrolidine ring.
Benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate: Similar structure but without the hydrochloride salt.
N-Benzyl-4-methylpyrrolidine-3-carboxamide: Similar pyrrolidine ring but different functional groups.
Properties
IUPAC Name |
benzyl N-[[(3S,4R)-4-methylpyrrolidin-3-yl]methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-7-15-8-13(11)9-16-14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3,(H,16,17);1H/t11-,13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNSLUYJWJSTMK-JZKFLRDJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1CNC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@H]1CNC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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